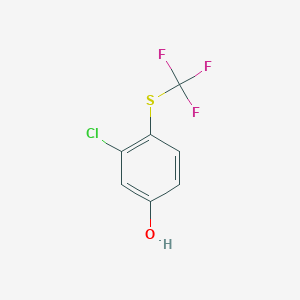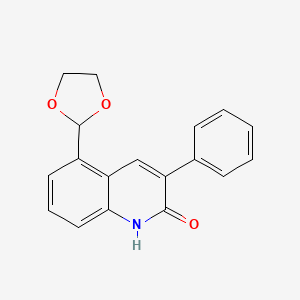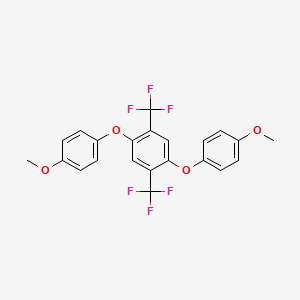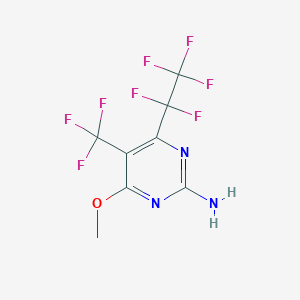
3-Chloro-4-(trifluoromethythio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(trifluoromethythio)phenol is an organic compound with the molecular formula C7H4ClF3OS It is a derivative of phenol, where the hydrogen atom at the third position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a trifluoromethythio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethythio)phenol typically involves the trifluoromethylation of phenolic compounds. One common method is the reaction of 3-chlorophenol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Chloro-4-(trifluoromethythio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethythio group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenols or thiophenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of reduced phenolic derivatives.
科学研究应用
3-Chloro-4-(trifluoromethythio)phenol is used in various scientific research applications, including:
Biology: Studying the effects of trifluoromethythio groups on biological systems and their potential as bioactive molecules.
Medicine: Investigating its potential as a pharmacophore in drug design and development.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of 3-Chloro-4-(trifluoromethythio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethythio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethythio group.
4-(Trifluoromethylthio)phenol: Lacks the chlorine atom at the third position.
3-Chloro-4-(trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethythio group.
Uniqueness
3-Chloro-4-(trifluoromethythio)phenol is unique due to the presence of both a chlorine atom and a trifluoromethythio group on the phenolic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-chloro-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRNCTFYFWUYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


